![molecular formula C26H28N4O2S B2626827 N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 958605-73-7](/img/structure/B2626827.png)
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a useful research compound. Its molecular formula is C26H28N4O2S and its molecular weight is 460.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclohexyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound belonging to the imidazo[1,2-c]quinazoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The unique structural characteristics of this compound contribute to its diverse biological effects, making it a subject of extensive research.
Anticancer Properties
Research has indicated that imidazoquinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific pathways related to cell growth and survival.
Case Studies
-
Cytotoxicity against Cancer Cell Lines :
- In vitro studies demonstrated that this compound displayed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). The IC50 values were reported as follows:
- MCF-7: IC50 = 8.8 µM
- HT-29: IC50 = 9.6 µM
- In vitro studies demonstrated that this compound displayed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colorectal cancer). The IC50 values were reported as follows:
-
Mechanistic Insights :
- The compound's action is believed to involve the induction of apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins upon treatment with the compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity.
Research Findings
- Inhibition of Bacterial Growth :
- Studies have illustrated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- For instance, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Structural Feature | Impact on Activity |
---|---|
Imidazoquinazoline Core | Essential for anticancer activity |
Sulfanyl Group | Enhances interaction with biological targets |
Cyclohexyl Group | Contributes to lipophilicity and cellular uptake |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Imidazoquinazoline Core :
- The initial step involves the formation of the imidazoquinazoline scaffold through cyclization reactions.
- Functionalization :
- Subsequent steps include the introduction of the cyclohexyl and sulfanyl groups via nucleophilic substitution reactions.
Characterization Techniques
The synthesized compound is characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure.
- Mass Spectrometry (MS) : For molecular weight determination.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-2-21(24(31)27-18-13-7-4-8-14-18)33-26-28-20-16-10-9-15-19(20)23-29-22(25(32)30(23)26)17-11-5-3-6-12-17/h3,5-6,9-12,15-16,18,21-22H,2,4,7-8,13-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRMKDRIVWGMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.